pKa (Acidity) Comparison: Impact on Reactivity and Drug-Like Properties
The predicted pKa of 2,2,2-trifluoro-N-propylacetimidamide is 6.08 ± 0.50, placing it in the weakly basic range due to the strong electron-withdrawing CF3 group . This value is over 5 log units lower than that of unfluorinated amidines (pKa ~12) [1], and differs from the pKa of N,N-dimethyl-2,2,2-trifluoroacetimidamide (6.39 ± 0.50) . The N-ethyl analog shows a nearly identical pKa (6.07 ± 0.50) , indicating that the propyl chain does not significantly alter basicity relative to ethyl, but the dimethyl substitution increases pKa by ~0.3 units, affecting protonation state.
| Evidence Dimension | Acid dissociation constant (pKa) - predicted |
|---|---|
| Target Compound Data | pKa = 6.08 ± 0.50 |
| Comparator Or Baseline | Unfluorinated amidine (pKa ~12); N,N-dimethyl analog (pKa = 6.39 ± 0.50); N-ethyl analog (pKa = 6.07 ± 0.50) |
| Quantified Difference | ΔpKa ≈ -6 vs. unfluorinated; ΔpKa ≈ -0.31 vs. N,N-dimethyl; ΔpKa ≈ +0.01 vs. N-ethyl |
| Conditions | Predicted values based on chemical structure (ACD/Labs or similar) |
Why This Matters
A pKa near 6 means the compound exists largely unprotonated at physiological pH (7.4), potentially improving membrane permeability compared to more basic amidines, while still retaining sufficient nucleophilicity for synthetic transformations.
- [1] Oszczapowicz, J., & Raczynska, E. (1984). Amidines. Part 13. Relation between basicity and structure of substituted amidines. Journal of the Chemical Society, Perkin Transactions 2, (10), 1643-1646. View Source
